

# An In-depth Technical Guide to Isouron: Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Isouron*

Cat. No.: *B1201401*

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## Abstract

**Isouron**, a substituted urea herbicide, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of **Isouron**'s chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and evaluation of its herbicidal activity are also presented, supported by structured data and visual diagrams to facilitate understanding and further research in the fields of agrochemistry and drug development.

## Chemical Identity and Structure

**Isouron** is the common name for the chemical compound N'-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea. Its chemical structure is characterized by a dimethylurea group linked to a tert-butyl substituted isoxazole ring.

Identifier	Value
IUPAC Name	3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
CAS Number	55861-78-4[1]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	211.26 g/mol [1]
Canonical SMILES	CN(C)C(=O)NC1=NOC(=C1)C(C)(C)C
InChI Key	JLLJHQLUZAKJFH-UHFFFAOYSA-N

## Physicochemical Properties

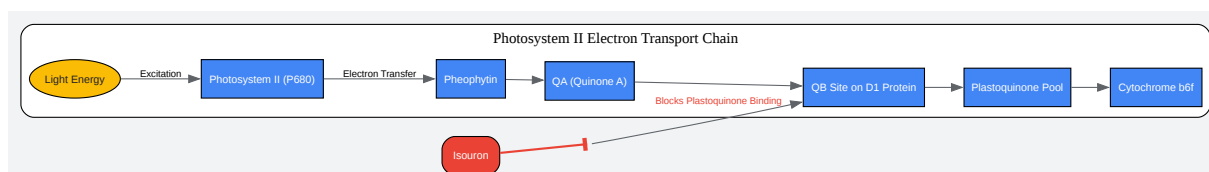
The physical and chemical properties of **Isouron** are crucial for understanding its environmental fate and behavior. A summary of its key properties is provided in the table below.

Property	Value
Melting Point	119-122 °C
Boiling Point	350.95°C (estimated)
Water Solubility	708 mg/L at 20 °C
logP (Octanol-Water Partition Coefficient)	1.98
Vapor Pressure	Data not available
pKa	13.44 (predicted)
Density	1.1288 g/cm <sup>3</sup> (estimated)

## Mechanism of Action: Inhibition of Photosystem II

**Isouron** exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. **Isouron** binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, **Isouron** interrupts the photosynthetic electron

transport chain, which in turn halts the production of ATP and NADPH necessary for CO<sub>2</sub> fixation. This disruption leads to oxidative stress and ultimately cell death in the plant.



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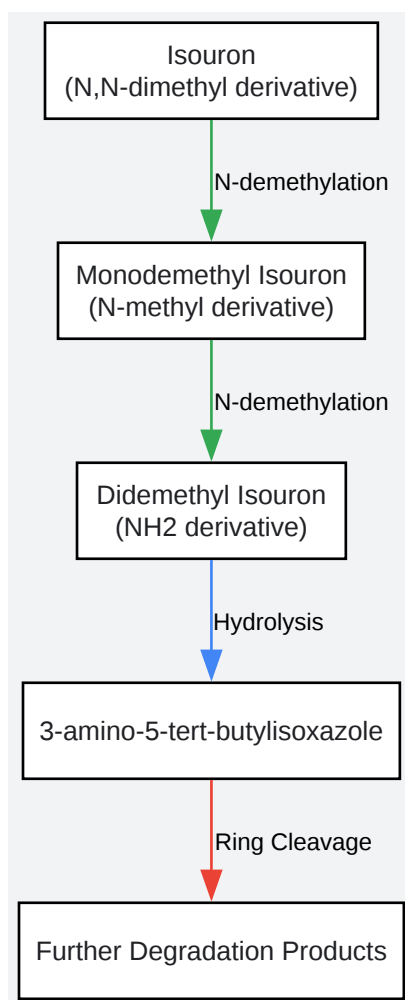
Mechanism of Photosynthesis Inhibition by **Isouron**.

## Metabolic Pathways

The biotransformation of **Isouron** in different organisms is a key factor in its selectivity and environmental persistence. While specific pathways in plants and animals are not extensively detailed in the literature, studies on the related phenylurea herbicide, isoproturon, provide valuable insights. The primary metabolic reactions are expected to involve N-demethylation and hydroxylation.

## Metabolism in Soil and Microorganisms

In soil, microbial degradation is the principal mechanism for **Isouron** breakdown. The proposed pathway, by analogy with isoproturon, involves a stepwise N-demethylation of the dimethylurea side chain, followed by hydrolysis of the urea linkage and subsequent degradation of the aromatic ring.



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Proposed Metabolic Pathway of **Isouron** in Soil.

## Metabolism in Plants

In plants, metabolism is a key determinant of selectivity. Tolerant species can rapidly detoxify **Isouron** through processes such as N-demethylation and hydroxylation, followed by conjugation with endogenous molecules like glucose.

## Metabolism in Animals

In animals, **Isouron** is expected to undergo similar metabolic transformations as in other organisms, primarily in the liver. The resulting metabolites are then conjugated and excreted. Studies on the related herbicide diuron in rats have shown inhibition of hepatic energy metabolism.[2]

## Toxicological Profile

The toxicity of **Isouron** has been evaluated in various organisms. The available data are summarized below.

Toxicity Data	Value	Species
Acute Oral LD <sub>50</sub>	630 mg/kg[3]	Rat[3]
Acute Dermal LD <sub>50</sub>	> 2000 mg/kg (for a similar substance)	Rat
Aquatic Toxicity (LC <sub>50</sub> /EC <sub>50</sub> )	Data not available for Isouron. For the related herbicide Isoproturon:	
EC <sub>50</sub> (Algae, Phaeodactylum tricornutum) = 10 µg/L[1]		
LC <sub>50</sub> (Fish, Oncorhynchus mykiss, 96h) = 18 mg/L[4]		
EC <sub>50</sub> (Daphnia magna, 48h) = 1.4 - 15 mg/L		

**Isouron** is classified as harmful if swallowed or inhaled.[5]

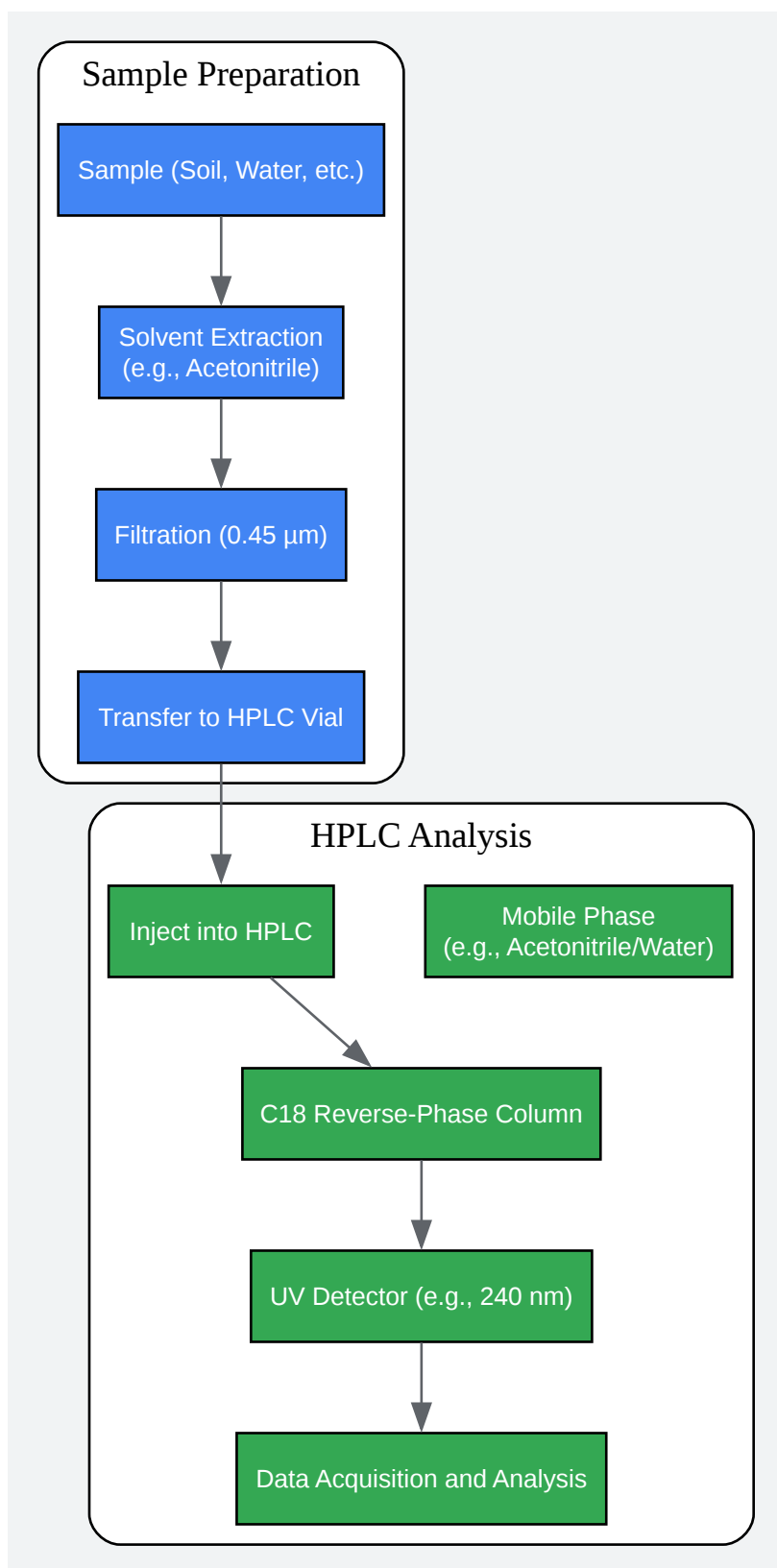
## Experimental Protocols

### Synthesis of Isouron

A general method for the synthesis of phenylurea herbicides involves the reaction of a substituted amine with a corresponding isocyanate. For **Isouron**, this would involve the reaction of 3-amino-5-tert-butylisoxazole with dimethylcarbamoyl chloride in the presence of a base. A detailed, step-by-step protocol would require adaptation from similar syntheses reported in the chemical literature.

### Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of **Isoureon** in various matrices can be achieved using reverse-phase HPLC with UV detection. The following is a general protocol that can be adapted and validated for specific applications.



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General Workflow for HPLC Analysis of **Isouron**.

#### Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu$ L
- Detection: UV at 240 nm

## Herbicidal Activity Assay: Photosystem II Inhibition

The inhibitory effect of **Isouron** on PSII can be quantified by measuring the inhibition of the Hill reaction in isolated chloroplasts or thylakoid membranes. This assay measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

#### Protocol Outline:

- Isolation of Thylakoid Membranes: Isolate thylakoids from a suitable plant source (e.g., spinach) using differential centrifugation.
- Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
- Reaction Mixture Preparation: Prepare a reaction buffer containing the thylakoid suspension, the artificial electron acceptor (DCPIP), and varying concentrations of **Isouron**.
- Hill Reaction Measurement: Expose the reaction mixtures to a light source and monitor the decrease in absorbance of DCPIP over time at approximately 600 nm.
- Data Analysis: Calculate the rate of DCPIP reduction for each **Isouron** concentration and determine the  $I_{50}$  value (the concentration of **Isouron** that causes 50% inhibition of the Hill reaction).

## Conclusion



**Isouron** is a potent herbicide that acts by inhibiting photosynthetic electron transport in Photosystem II. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and toxicological effects. The included experimental protocols offer a foundation for further research and development in the fields of agrochemistry and environmental science. A thorough understanding of these aspects is essential for the responsible use of **Isouron** and for the design of new, more selective and environmentally benign herbicides.

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